![molecular formula C12H13N3 B13742546 3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile typically involves the reaction of 2,6-dimethylbenzimidazole with a suitable nitrile-containing reagent. One common method is the alkylation of 2,6-dimethylbenzimidazole with 3-bromopropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where benzimidazole derivatives have shown efficacy.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to proteins and enzymes, potentially inhibiting their activity. This compound may exert its effects by interfering with cellular processes such as DNA replication, protein synthesis, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylbenzimidazole: A precursor in the synthesis of 3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile.
3-(1H-Benzimidazol-1-yl)propanenitrile: A similar compound with a different substitution pattern on the benzimidazole ring.
2-Methylbenzimidazole: Another benzimidazole derivative with different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C12H13N3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
3-(2,6-dimethylbenzimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C12H13N3/c1-9-4-5-11-12(8-9)15(7-3-6-13)10(2)14-11/h4-5,8H,3,7H2,1-2H3 |
InChI-Schlüssel |
NZCVEQPEQKTMKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N2CCC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


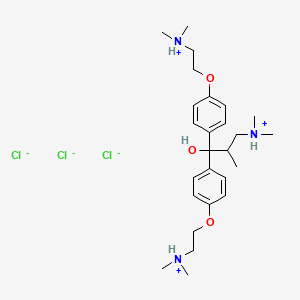

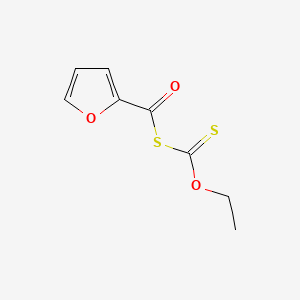
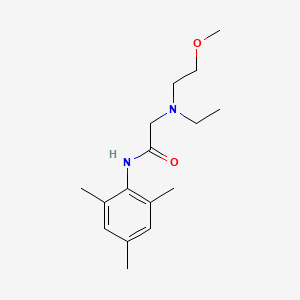
![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
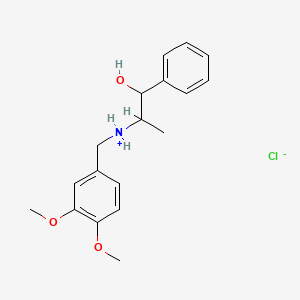
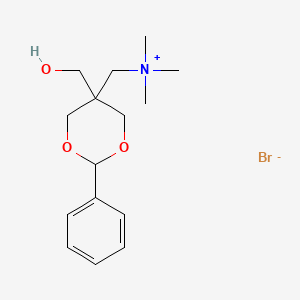
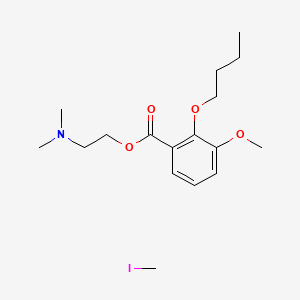


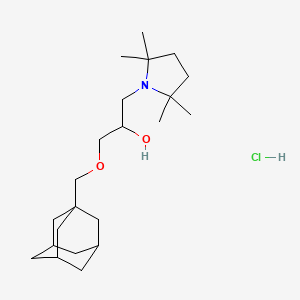
![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)

